![molecular formula C15H15N3O B13871491 6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. These compounds are known for their structural similarity to purines, which are essential components of nucleic acids. Due to this similarity, pyrrolo[3,2-d]pyrimidines have garnered significant interest in medicinal chemistry for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriately substituted pyrimidines. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst (CuCl) and 6-methylpicolinic acid can yield pyrrolo[3,2-d]pyrimidines . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of pyrrolo[3,2-d]pyrimidines often employs scalable methods such as Cu-catalyzed reactions and microwave-assisted synthesis. These methods are favored for their efficiency and ability to produce high yields of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: Substitution reactions can occur at the phenyl or propyl groups, often using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For example, as a PNP inhibitor, it binds to the active site of the enzyme, preventing the breakdown of purine nucleosides and thereby inhibiting T-cell proliferation . This makes it a potential candidate for the treatment of autoimmune diseases and certain cancers .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity, these compounds are studied for their potential in cancer therapy.
Uniqueness
6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its potential as a PNP inhibitor and its structural similarity to purines make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-2-6-13-16-12-9-11(10-7-4-3-5-8-10)17-14(12)15(19)18-13/h3-5,7-9,17H,2,6H2,1H3,(H,16,18,19) |
InChI Key |
QOTXKANCORKLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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